2,3-Diphenyl-1-propylaziridine
Overview
Description
2,3-Diphenyl-1-propylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two phenyl groups attached to the second and third carbon atoms of the aziridine ring, and a propyl group attached to the nitrogen atom. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1-propylaziridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diphenyl-1-propylamine with a suitable halogenating agent, such as thionyl chloride or phosphorus tribromide, to form the corresponding aziridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1-propylaziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The strained ring structure makes aziridines susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve ring-opening.
Major Products Formed:
Oxidation: Oxaziridines and other nitrogen heterocycles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines, alcohols, or thiols depending on the nucleophile used.
Scientific Research Applications
2,3-Diphenyl-1-propylaziridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Aziridines are studied for their potential as enzyme inhibitors and their ability to interact with biological macromolecules.
Medicine: Research is ongoing into the use of aziridines as potential anticancer agents due to their ability to alkylate DNA.
Industry: Aziridines are used in the production of polymers and coatings, where their reactivity can be harnessed to create cross-linked materials with desirable properties.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1-propylaziridine involves its ability to undergo ring-opening reactions due to the strain in the three-membered aziridine ring. This reactivity allows it to interact with various nucleophiles, including biological macromolecules such as DNA and proteins. The compound can form covalent bonds with these targets, leading to potential biological effects such as enzyme inhibition or DNA alkylation.
Comparison with Similar Compounds
Aziridine: The simplest member of the aziridine family, lacking the phenyl and propyl substituents.
2,3-Diphenylaziridine: Similar to 2,3-Diphenyl-1-propylaziridine but without the propyl group.
1-Propylaziridine: Contains a propyl group but lacks the phenyl substituents.
Uniqueness: this compound is unique due to the presence of both phenyl and propyl groups, which impart distinct steric and electronic properties. These substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3-diphenyl-1-propylaziridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUNKOJLURQAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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